molecular formula C10H9NO3 B12895529 Ethyl 2,1-benzoxazole-3-carboxylate CAS No. 90924-33-7

Ethyl 2,1-benzoxazole-3-carboxylate

Cat. No.: B12895529
CAS No.: 90924-33-7
M. Wt: 191.18 g/mol
InChI Key: VPWZXNSNZXOUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,1-benzoxazole-3-carboxylate is a high-purity chemical compound offered for research and development purposes. This organic building block, with the molecular formula C 10 H 9 NO 3 and a molecular weight of 191.18 g/mol, belongs to the benzoxazole family, which is a class of compounds known for their diverse applications in medicinal chemistry and materials science . It is characterized by a solid form at room temperature, and for optimal stability, it is recommended to be stored in a cool and dark place . The compound features a ester functional group, making it a versatile synthetic intermediate for further chemical transformations, including hydrolysis to the corresponding acid or transesterification. Researchers value this and related benzoxazole esters as key precursors in the synthesis of more complex molecules, such as those explored in pharmaceutical and agrochemical research . This product is strictly for research and is not intended for diagnostic or therapeutic uses. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,1-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)11-14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWZXNSNZXOUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=NO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920060
Record name Ethyl 2,1-benzoxazole-3-carboxylate
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Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90924-33-7
Record name NSC99349
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,1-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic and Crystallographic Characterization of Ethyl 2,1 Benzoxazole 3 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of ethyl 2,1-benzoxazole-3-carboxylate by mapping the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. For this compound, the spectra reveal characteristic signals for the ethyl ester group and the benzoxazole (B165842) core.

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the aromatic protons on the benzene (B151609) ring appear as distinct multiplets in the downfield region of the ¹H NMR spectrum, generally between δ 7.45 and 7.89 ppm. acs.org The ethyl group protons exhibit a characteristic quartet and triplet pattern due to spin-spin coupling, with the methylene (B1212753) (-CH₂-) protons appearing around δ 4.56 ppm and the methyl (-CH₃) protons at approximately δ 1.49 ppm. acs.org

The ¹³C NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom. The carbonyl carbon of the ester group is typically observed at a significant downfield shift (around δ 156.6 ppm). acs.org Carbons of the benzoxazole ring system appear in the aromatic region (δ 111.8–152.9 ppm), while the ethyl group carbons are found in the upfield region. acs.org

¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 500 MHz

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
7.89 d 8.0 1H Aromatic H
7.66 d 8.2 1H Aromatic H
7.52 t 7.3 1H Aromatic H
7.45 t 7.3 1H Aromatic H
4.56 q 7.1 2H -OCH₂CH₃
1.49 t 7.2 3H -OCH₂CH₃

Data sourced from: ACS Publications. acs.org

¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 126 MHz

Chemical Shift (δ) ppm Assignment
156.6 C=O (Ester)
152.9 C (Benzoxazole)
151.0 C (Benzoxazole)
140.6 C (Benzoxazole)
128.2 CH (Aromatic)
125.9 CH (Aromatic)
122.2 CH (Aromatic)
111.8 CH (Aromatic)
63.4 -OCH₂CH₃
14.3 -OCH₂CH₃

Data sourced from: ACS Publications. acs.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

To definitively assign the proton and carbon signals and confirm the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY spectra would show correlations between the coupled protons within the aromatic ring system, as well as the clear correlation between the methylene quartet and the methyl triplet of the ethyl group. nih.gov This confirms the ethyl fragment and helps to trace the connectivity of the protons on the benzene ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum. For instance, the aromatic proton signals between δ 7.45-7.89 ppm would show cross-peaks to their directly bonded aromatic carbons in the δ 111.8-128.2 ppm range. researchgate.net Similarly, the methylene proton signal at δ 4.56 ppm would correlate with the carbon signal at δ 63.4 ppm, and the methyl protons at δ 1.49 ppm would correlate with the carbon at δ 14.3 ppm. researchgate.net

Together, these 2D NMR techniques provide an unambiguous and detailed map of the molecular structure, confirming the arrangement of the benzoxazole core and the ethyl carboxylate substituent. researchgate.netscience.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically by protonation to form the [M+H]⁺ adduct.

For this compound (C₁₀H₉NO₃), the calculated exact mass for the protonated molecule [C₁₀H₁₀NO₃]⁺ is 192.0655. acs.org Experimental HRMS data that matches this value to within a few parts per million provides strong evidence for the compound's elemental composition and confirms its molecular weight. nih.govjst.go.jp

HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 192.0655

Data sourced from: ACS Publications. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is a standard method for assessing the purity of synthesized compounds. nih.govresearchgate.net

In a typical LC-MS analysis, the sample is injected into an LC system, where it passes through a column that separates the target compound from any impurities or by-products. lcms.cz The eluent from the column is then introduced into the mass spectrometer, which provides mass data for the separated components. A pure sample of this compound would ideally show a single sharp peak in the chromatogram with a corresponding mass spectrum showing the expected molecular ion peak (e.g., m/z 192.0 for [M+H]⁺). nih.gov This technique is highly sensitive and can detect even trace amounts of impurities, making it essential for quality control in synthetic chemistry. core.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. koreascience.krresearchgate.net

The most prominent feature is the strong absorption band from the carbonyl (C=O) stretching vibration of the ester group, which appears around 1731 cm⁻¹. acs.org The C=N and C=C stretching vibrations within the benzoxazole ring system are observed in the 1606-1451 cm⁻¹ region. acs.org The C-O stretching vibrations of the ester and the oxazole (B20620) ring are typically found in the 1310-1105 cm⁻¹ range. acs.org Finally, aromatic C-H stretching can be seen above 3000 cm⁻¹. acs.org

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3078 C-H Stretch Aromatic
2976 C-H Stretch Aliphatic (Ethyl)
1731 C=O Stretch Ester Carbonyl
1606, 1545, 1476, 1451 C=N, C=C Stretch Benzoxazole Ring
1373 C-H Bend Aliphatic (Ethyl)
1310, 1207, 1153, 1105 C-O Stretch Ester and Oxazole
765, 752 C-H Bend Aromatic (Ortho-disubstituted)

Data sourced from: ACS Publications. acs.org

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity, conformation, and absolute configuration. The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is analyzed to generate a detailed model of the atomic arrangement. uol.de This model includes precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's geometry and potential intermolecular interactions. uol.de

While specific crystallographic data for this compound (also known as Ethyl 1,2-benzisoxazole-3-carboxylate) is not detailed in the reviewed literature, the application of SCXRD to its derivatives and related benzoxazole structures highlights the invaluable insights gained from this method. For instance, studies on complex benzoxazole-containing molecules routinely use SCXRD to confirm their structures. researchgate.net

For a related but more complex compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, SCXRD analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The kind of data obtained from such an analysis is summarized in the table below, illustrating the level of detail provided by the technique.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Benzoxazole Derivative This data is for a related compound, not this compound, and is presented for exemplary purposes.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.9936(3)
b (Å)13.9638(3)
c (Å)11.5126(4)
β (°)108.939(3)
Volume (ų)1823.70(9)
Z (molecules/unit cell)4
Source: Adapted from Poursattar Marjani et al., 2013. researchgate.net

This level of detailed structural information is critical for confirming the successful synthesis of the target molecule and for understanding its solid-state packing and intermolecular forces, such as hydrogen bonds and π–π stacking, which can influence its physical properties. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental results are then compared against the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial checkpoint for verifying the purity and empirical formula of a newly synthesized compound.

The molecular formula for this compound is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . americanelements.com Based on this formula, the theoretical elemental composition can be calculated. While specific experimental "found" values for this compound are not available in the surveyed literature, the expected results from an elemental analysis would closely match these theoretical percentages for a pure sample. The comparison is typically presented as shown in the table below.

Table 2: Theoretical vs. Experimental Elemental Analysis for C₁₀H₉NO₃

ElementTheoretical %Experimental %
Carbon (C)62.82Not available
Hydrogen (H)4.74Not available
Nitrogen (N)7.33Not available
Oxygen (O)25.11Not available

For many related heterocyclic compounds, elemental analysis is reported as a standard characterization method. For example, results for other novel structures are often presented in the format: "Anal. Calcd. for [Formula]: C, xx.xx; H, x.xx; N, xx.xx. Found: C, xx.xx; H, x.xx; N, xx.xx.". researchgate.netscispace.com A close correlation (typically within ±0.4%) between the calculated and found values provides strong evidence for the compound's assigned empirical formula.

Chemical Reactivity Profiles and Strategic Derivatization of Ethyl 2,1 Benzoxazole 3 Carboxylate

Fundamental Chemical Transformations

Oxidation Reactions

The oxidation of ethyl 2,1-benzoxazole-3-carboxylate can lead to the formation of the corresponding oxides. Common oxidizing agents such as potassium permanganate (B83412) can be employed for this transformation. The reaction conditions, including temperature and solvent, are critical for achieving optimal yields and selectivity.

Reduction Reactions

Reduction of this compound can yield various reduced forms of the molecule. Reducing agents like lithium aluminum hydride are commonly used to achieve these transformations. The specific product obtained depends on the reducing agent used and the reaction conditions. For instance, reduction reactions can be part of a multi-step synthesis to produce derivatives like nocarbenzoxazoles. rsc.org

Nucleophilic Substitution Reactions

The benzisoxazole ring system can undergo nucleophilic substitution reactions. These reactions allow for the introduction of various functional groups onto the heterocyclic core. The ester functionality at the 3-position also provides a site for nucleophilic attack.

Ester Moiety Transformations

The ethyl ester group at the 3-position of the benzoxazole (B165842) ring is a key site for derivatization, enabling the synthesis of a variety of derivatives through hydrolysis, amidation, and hydrazide formation.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester of 2,1-benzoxazole-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid. This hydrolysis can be carried out under acidic or basic conditions. smolecule.com The resulting carboxylic acid is a versatile intermediate that can be used in further synthetic transformations, such as the synthesis of benzoxazole derivatives. In some instances, hydrolysis can occur as a side reaction during other transformations, for example, during the purification of related compounds. researchgate.net

Amidation and Hydrazide Formation

The ester functionality can be converted to amides and hydrazides, which are important intermediates for the synthesis of various biologically active molecules.

The reaction with amines leads to the formation of the corresponding amides. For example, reaction with 2-(2-aminoethoxy)ethanol (B1664899) can yield 2-(2'-Benzyloxy-phenyl)-benzoxazole-4-carboxylic acid [2-(2'-hydroxy-ethoxy)-ethyl]-amide. nih.gov

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) results in the formation of the corresponding acid hydrazide. nih.govkoreascience.kr This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. koreascience.krnih.gov The resulting hydrazide is a key precursor for the synthesis of various heterocyclic compounds, such as oxadiazoles. koreascience.kr For instance, 2-(2-((benzoxazol-2-ylthio) methyl)-1H-benzimidazol-1-yl) acetohydrazide can be synthesized from the corresponding ethyl ester. nih.gov

Table 1: Chemical Transformations of the Ester Moiety

Transformation Reagents and Conditions Product Type
Hydrolysis Aqueous acid or base Carboxylic Acid
Amidation Amine Amide
Hydrazide Formation Hydrazine hydrate, ethanol, reflux Acid Hydrazide

Functionalization and Modification of the Benzoxazole Ring System

The strategic functionalization of the benzoxazole core is a key area of research, enabling the synthesis of derivatives with tailored electronic and biological properties. The reactivity of the benzoxazole ring system is significantly influenced by the nature and position of substituents on the benzene (B151609) ring.

Investigation of Electronic and Positional Effects of Substituents on Reactivity

Research into the synthesis of benzoxazole-2-carboxylate derivatives has provided valuable insights into these effects. marmara.edu.tr In one-pot cyclization reactions of ethyl-oxalamide derivatives of 2-aminophenol (B121084), it was observed that the electronic nature of substituents on the benzene ring significantly impacted the yield of the resulting benzoxazole. marmara.edu.tr

Specifically, the presence of electron-donating groups (EDGs) at the C-5 position of the benzene ring was found to increase the yield of the cyclized product. marmara.edu.tr Conversely, electron-withdrawing groups (EWGs) at the C-6 position also led to an increase in product yield. marmara.edu.tr This suggests a nuanced interplay of electronic effects on the nucleophilicity of the reacting groups and the stability of the intermediates formed during the cyclization process. Interestingly, the presence of a carboxylic acid group as a substituent on the benzene ring was found to completely inhibit the cyclization reaction. marmara.edu.tr

Further studies on the formation of the oxazole (B20620) ring from o-nitrophenols have corroborated the influence of substituent electronics and positioning. clockss.org In these reactions, an electron-donating methoxy (B1213986) (OMe) group was found to facilitate the formation of the oxazole ring, irrespective of its position on the benzene ring. clockss.org This is attributed to the increased nucleophilicity of the phenoxide intermediate.

From a positional standpoint, a substituent at the C3-position of the o-nitrophenol starting material was found to accelerate ring formation, while a substituent at the C6-position retarded it, regardless of the substituent's electronic character. clockss.org This highlights the significant role of steric hindrance in the cyclization process. clockss.org

The following table summarizes the observed effects of substituents on the yield of benzoxazole-2-carboxylate derivatives, based on the findings from the cyclization of ethyl-oxalamide derivatives of 2-aminophenol. marmara.edu.tr

Similarly, the positional effects observed in the formation of the oxazole ring from substituted o-nitrophenols can be summarized as follows. clockss.org

These findings underscore the importance of considering both electronic and steric factors when planning the synthesis and functionalization of this compound and its derivatives. The strategic placement of activating or deactivating groups allows for regioselective control over subsequent chemical transformations.

Computational and Quantum Chemical Investigations of Ethyl 2,1 Benzoxazole 3 Carboxylate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of molecules. Its application to Ethyl 2,1-benzoxazole-3-carboxylate and related benzoxazole (B165842) derivatives has provided significant insights.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations have been pivotal in mapping out the potential energy surfaces of reactions involving benzoxazole synthesis. For instance, in the cyclization of 2-aminophenol (B121084) derivatives, DFT has been used to model potential reaction mechanisms and transition states. researchgate.net These studies help in understanding the step-by-step process of how reactants transform into products, identifying the energy barriers that must be overcome. By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction pathway. nih.gov This is crucial for optimizing reaction conditions to favor the formation of the desired benzoxazole product.

In the context of cycloaddition reactions, which are vital for synthesizing more complex molecules, DFT is employed to explore the reaction mechanisms and calculate kinetic parameters. rsc.orgnih.gov This includes identifying the transition state structures and their corresponding activation energies, which govern the rate of the reaction.

Prediction of Regioselectivity in Cycloaddition and Derivatization Reactions

Cycloaddition reactions often present the challenge of regioselectivity, where the reactants can combine in different orientations to yield isomeric products. DFT calculations are instrumental in predicting the favored regioisomer. By comparing the activation energies of the different possible reaction pathways, the one with the lower energy barrier is identified as the kinetically favored product. nih.gov This predictive power is invaluable for designing synthetic routes that lead to a specific, desired isomer. nih.gov

For example, in 1,3-dipolar cycloaddition reactions, a common method for constructing five-membered heterocyclic rings, DFT can explain the observed regioselectivity by analyzing the electronic properties of the reactants. researchgate.net The interaction between the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile dictates the preferred orientation of addition.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule, such as its ability to donate or accept electrons, are fundamental to its reactivity. DFT calculations provide a detailed picture of the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.netdntb.gov.ua

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. This analysis helps in understanding how this compound will interact with other reagents. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further insights into charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.net

Molecular Dynamics and Simulation Studies for Conformational Analysis

While DFT provides insights into the electronic structure of a single, often optimized, geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations are employed to study the conformational landscape of molecules like this compound. nih.gov These simulations model the movement of atoms over time, providing a picture of the molecule's flexibility and the different shapes it can assume. researchgate.netnih.gov

Understanding the accessible conformations is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. nih.gov For instance, the orientation of the ethyl carboxylate group relative to the benzoxazole ring system can influence how the molecule interacts with other molecules or biological targets.

Hard-Soft Acid-Base Principle and Orbital Interaction Studies in Reaction Selectivity

The Hard-Soft Acid-Base (HSAB) principle is a qualitative concept that helps predict the outcome of chemical reactions. It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. retrosynthetix.com In the context of this compound, this principle can be applied to understand its reactivity towards different electrophiles and nucleophiles.

DFT calculations can provide quantitative measures of hardness and softness, allowing for a more rigorous application of the HSAB principle. acs.org By analyzing the electronic structure and orbital interactions, researchers can rationalize the observed selectivity in reactions. For example, in the cyclocondensation reactions leading to benzoxazoles, the HSAB principle, in conjunction with orbital interaction studies, can explain why certain reaction pathways are favored over others, leading to the selective formation of either benzoxazoles or alternative products like benzazines. acs.org The interaction between the frontier molecular orbitals of the reacting species plays a crucial role in determining the reaction's selectivity, a concept that is well-explained by the HSAB theory. retrosynthetix.com

Advanced Applications of Ethyl 2,1 Benzoxazole 3 Carboxylate in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The reactivity of Ethyl 2,1-benzoxazole-3-carboxylate, stemming from its multiple functional groups, allows it to be a key starting material in the synthesis of a wide array of other chemical compounds. chemimpex.com The ester group and the benzoxazole (B165842) core can both participate in various chemical reactions, making it a valuable precursor for creating novel molecules.

Precursor for Diverse Benzofuran (B130515) and Benzoxazole Derivatives

This compound serves as a foundational molecule for the synthesis of a variety of benzofuran and benzoxazole derivatives. These classes of compounds are of significant interest due to their presence in many biologically active molecules and functional materials. mdpi.comresearchgate.netrsc.orgresearchgate.net The synthesis of these derivatives often involves the strategic modification of the core benzoxazole structure or its conversion into a benzofuran scaffold. mdpi.comgoogle.com

The development of new synthetic methods to create these derivatives is an active area of research. researchgate.netijpbs.comrsc.org For example, various catalytic systems, including the use of nanoparticles, have been employed to facilitate the synthesis of substituted benzoxazoles from precursors like 2-aminophenol (B121084), highlighting the ongoing efforts to create these valuable compounds efficiently. ijpbs.comrsc.org The benzoxazole core itself is found in numerous natural and synthetic compounds with a broad range of biological activities, further emphasizing the importance of its derivatives. nih.govresearchgate.netresearchgate.net

Integration into Complex Heterocyclic Frameworks (e.g., Quinazolinone-Isoxazoline Hybrids)

A key application of this compound and related benzoxazole structures is their incorporation into more complex heterocyclic systems. One notable example is the creation of quinazolinone-isoxazoline hybrids. mdpi.comresearchgate.net This "molecular hybridization" approach, which combines two or more different pharmacophores (biologically active parts of a molecule), can lead to new compounds with enhanced or entirely new biological activities. mdpi.comresearchgate.net

The synthesis of these hybrid molecules often involves multi-step reactions, such as 1,3-dipolar cycloaddition, to link the different heterocyclic components. mdpi.comresearchgate.net The resulting complex structures are then studied for their potential applications, particularly in medicinal chemistry. researchgate.netchemrj.org

Strategic Use in the Development of Novel Chemical Entities

The unique chemical properties of this compound make it a strategic tool for the development of novel chemical entities. chemimpex.comnih.gov Its ability to participate in a variety of chemical transformations allows chemists to design and synthesize new molecules with specific desired properties. chemimpex.com The benzoxazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. nih.govresearchgate.netontosight.ai

Researchers are continually exploring new ways to modify the benzoxazole ring system to create new drugs and other functional molecules. nih.govresearchgate.net The versatility of this starting material makes it an invaluable asset in the quest for new chemical discoveries. chemimpex.com

Innovations in Advanced Materials

Beyond its role in synthesizing discrete molecules, this compound and its derivatives are also being integrated into advanced materials to enhance their properties. chemimpex.com

Development of Polymers and Specialized Coatings with Enhanced Properties

Benzoxazole-containing compounds are being incorporated into polymers and coatings to improve their thermal stability and mechanical strength. This makes the resulting materials suitable for high-performance applications where durability under harsh conditions is required. chemimpex.com For instance, research has shown that adding benzoxazole derivatives to polymer matrices can significantly increase their tensile strength and resistance to heat. This has potential applications in industries such as aerospace and automotive.

The synthesis of polymers can involve photoinitiating systems where benzoxazole-based dyes act as sensitizers in the radical polymerization of monomers like acrylates. semanticscholar.org

Design of Functional Materials

The unique electronic and photophysical properties of the benzoxazole ring system make it a target for the design of functional materials. rsc.org These materials can have applications in areas such as organic electronics. researchgate.net The ability of benzoxazole derivatives to exhibit fluorescence makes them interesting candidates for use as fluorescent probes and in other optical applications. globalresearchonline.net

The development of new functional materials often involves the synthesis of novel benzoxazole derivatives with tailored properties. chemimpex.comrsc.org This is an active area of research with the potential to lead to new technologies. researchgate.net

Application in Optical and Photochromic Materials

The benzoxazole ring is a prominent structural motif in the development of advanced optical materials, valued for its photophysical properties. researchgate.net Derivatives of this class are utilized as fluorescent whitening dyes and are explored for their potential in various photochromic materials. core.ac.uk The inherent fluorescence of certain benzoxazole compounds makes them suitable for applications in organic optoelectronic materials.

Research into carboxylated benzoxazolylcoumarins has involved the characterization of their fluorescence data, highlighting the role of the benzoxazole moiety in creating novel dyes. researchgate.net While the primary application is often in creating fluorescent materials, related benzoxazole and benzothiazole (B30560) derivatives have also been studied for their ability to change color in response to pH variations, suggesting their potential use as pH indicators. The combination of the benzoxazole core with other photoactive groups is a key strategy in designing materials with specific optical responses.

Contributions to Agrochemical Research

The benzoxazole structure is a well-established and valuable scaffold in the discovery of new agrochemicals. core.ac.ukmdpi.com Its stable and easily modifiable nature makes it a prime candidate for developing compounds with a broad spectrum of biological activities, including herbicidal and insecticidal properties. researchgate.netmdpi.comnih.gov In recent decades, research focus has increasingly shifted towards leveraging benzoxazole and its bioisostere, benzothiazole, for agricultural applications, leading to significant progress in the creation of novel pesticides. mdpi.comnih.gov

Derivatives of the benzoxazole ring system have been systematically investigated for their herbicidal potential. researchgate.net Studies have shown that compounds incorporating this scaffold can effectively inhibit plant growth. For instance, a series of newly synthesized 2-cyanomethyl benzoxazole derivatives were evaluated for their herbicidal effects on wheat, a model for monocotyledonous plants. jofamericanscience.org The evaluation focused on key growth parameters, identifying several derivatives that demonstrated significant inhibition of seed germination, root growth, and shoot growth. jofamericanscience.org Similarly, 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles have been shown to exhibit herbicidal action during the plant growing season. e3s-conferences.org The introduction of a benzoxazole group to other active chemical structures, such as pyrazoles, has also been explored as a strategy to develop new bleaching herbicides. mdpi.com

Table 1: Herbicidal Activity of Selected Benzoxazole Derivatives

Compound Class Test Subject Observed Effect Reference
2-Cyanomethyl benzoxazoles Wheat Inhibition of seed germination, root, and shoot growth. jofamericanscience.org jofamericanscience.org
3-Alkyl-6-halobenzoxazolinones Weeds Herbicidal action during the growing season. e3s-conferences.org e3s-conferences.org
2-Alkylthiobenzoxazoles Weeds High percentage of weed suppression. e3s-conferences.org e3s-conferences.org

The benzoxazole scaffold is integral to the development of modern insecticides. nih.gov A prominent example is the novel insecticide Oxazosulfyl, which is chemically identified as 2-[3-(ethylsulfonyl)-2-pyridyl]-5-(trifluoromethylsulfonyl)-1,3-benzoxazole. chemicalbook.com This compound has demonstrated potent insecticidal activity against major rice pests, including those from the orders Hemiptera, Lepidoptera, and Coleoptera. chemicalbook.com The mode of action for Oxazosulfyl involves the state-dependent blockage of voltage-gated sodium channels in insects. chemicalbook.com Further research has focused on synthesizing and evaluating other benzoxazole derivatives, such as 3-difluoromethyl benzoxazole-2-thiones, for their insecticidal activity against pests like Plutella xylostella. rsc.org

Table 2: Examples of Benzoxazole-Based Insecticidal Agents

Compound Name/Class Target Pests Mechanism of Action Reference
Oxazosulfyl Rice pests (Hemiptera, Lepidoptera, Coleoptera) State-dependent blockage of voltage-gated sodium channels. chemicalbook.com chemicalbook.com

Coordination Chemistry and Catalysis

The benzoxazole framework is not only a component of bioactive molecules but also serves as a versatile ligand in coordination chemistry, leading to the development of novel metal complexes and catalysts.

Benzoxazole derivatives are effective ligands for coordinating with various transition metals. core.ac.uk Research into 4-hydroxybenzoxazoles has demonstrated their ability to form coordination complexes with palladium (Pd) salts. core.ac.uk X-ray diffraction analysis of these complexes provided the first structural evidence of the bonding characteristics of 4-hydroxybenzoxazoles, revealing that different coordination modes can be achieved depending on the specific ligand and the metal salt used. core.ac.uk The nitrogen and oxygen atoms within the benzoxazole ring system are key to its ability to chelate with metal ions, making it a valuable building block for designing complex molecular architectures. The related benzothiazole structure is also known to act as a ligand in the formation of phosphorescent complexes.

Metal-benzoxazole complexes have shown significant promise as catalysts in organic synthesis. core.ac.uk For example, palladium chloride (PdCl₂) complexes formed with 4-hydroxybenzoxazole ligands have been successfully tested for their catalytic activity in the Heck reaction. core.ac.uk These catalysts demonstrated good conversion rates for the reaction between iodobenzene (B50100) and styrene (B11656) to produce stilbene (B7821643). core.ac.uk

The benzoxazole ring itself can also be the subject of catalytic transformations. A novel copper-catalyzed reaction has been developed for the ring-opening and functionalization of benzoxazoles using ethyl diazoacetate. acs.org This process, which involves carbene transfer, converts the fused azole into a highly functionalized benzene (B151609) derivative, showcasing the utility of catalysis in modifying the benzoxazole core for further synthetic applications. acs.org

Table 3: Catalytic Applications Involving Benzoxazole Derivatives

Catalyst/Reagents Reaction Type Application Reference
PdCl₂-4-hydroxybenzoxazole complex Heck reaction Catalyzed the formation of stilbene from iodobenzene and styrene. core.ac.uk core.ac.uk

Mechanistic Studies of Biological Activities of Ethyl 2,1 Benzoxazole 3 Carboxylate Derivatives in Vitro Focus

Molecular Target and Pathway Elucidation

The biological activities of ethyl 2,1-benzoxazole-3-carboxylate derivatives are rooted in their interactions with specific biomolecules, leading to the modulation of various cellular pathways.

Interaction with Specific Enzymes and Receptors

Derivatives of the benzoxazole (B165842) scaffold have been shown to interact with a variety of enzymes and receptors, leading to the modulation of their activity. These interactions are often the primary mechanism behind their observed biological effects. najah.edu For instance, certain benzoxazole derivatives have been identified as inhibitors of enzymes like DNA gyrase, a type II topoisomerase essential for bacterial replication. nih.govijpsonline.com This inhibition is a key mechanism behind their antibacterial properties. nih.gov

Studies have also explored the interaction of benzoxazole derivatives with other significant enzymes. For example, some derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. mdpi.comresearchgate.net Additionally, the anti-inflammatory properties of some benzoxazole compounds are attributed to their ability to inhibit cyclooxygenase-2 (COX-2). mdpi.com Furthermore, some derivatives have shown inhibitory activity against hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor involved in tumor progression.

The versatility of the benzoxazole ring allows for structural modifications that can tune the affinity and selectivity towards different biological targets. najah.edu This makes them attractive scaffolds for the development of targeted therapeutic agents. najah.edursc.org

Modulation of Cellular Processes (e.g., Inhibition of Microbial Growth, Induction of Apoptosis)

The interaction of this compound derivatives with their molecular targets translates into the modulation of critical cellular processes. A prominent example is the inhibition of microbial growth. By targeting essential bacterial enzymes like DNA gyrase, these compounds effectively halt bacterial proliferation. nih.govijpsonline.com The antibacterial activity of various 2-substituted benzoxazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov

In the context of cancer, certain benzoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This is often achieved through the modulation of key apoptotic proteins such as Bax, caspase-3, p53, and Bcl-2. researchgate.net The cytotoxic effects of some derivatives have been observed against various cancer cell lines, including breast cancer and human colorectal carcinoma. researchgate.netnih.gov

Application as Biochemical Probes for Enzyme Activity and Metabolic Pathways

The ability of this compound and its derivatives to selectively interact with specific enzymes makes them valuable tools as biochemical probes. These compounds can be utilized to investigate enzyme activity and to dissect complex metabolic pathways. For instance, fluorescently labeled benzoxazole derivatives could be used to visualize the localization and activity of their target enzymes within cells. rsc.org

Furthermore, by observing the downstream effects of inhibiting a particular enzyme with a benzoxazole derivative, researchers can gain insights into the role of that enzyme in various cellular processes. This application is crucial for fundamental biological research and for the identification of new drug targets.

Structure-Activity Relationship (SAR) and Molecular Design

The biological potency of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different substituents on the benzoxazole core influence their in vitro activity and for guiding the design of more potent and selective compounds.

Correlation of Substituent Effects with In Vitro Biological Potency

SAR studies have revealed important correlations between the nature and position of substituents on the benzoxazole ring and the biological activity of the resulting derivatives. For example, in the context of antimicrobial activity, the presence of electron-withdrawing groups on the benzoxazole scaffold has been shown to enhance activity against certain bacterial and fungal strains. nih.gov Specifically, substitutions at the 2-position of the benzoxazole ring have been a major focus for developing compounds with diverse pharmacological activities. nih.gov

In anticancer studies, the substitution of aromatic aldehydes with dimethoxy or trimethoxy groups has been found to improve the anticancer activity of some benzoxazole derivatives. nih.govresearchgate.net The presence of a hydroxyl group at the ortho position has also been shown to enhance anticancer activity. researchgate.net Conversely, the presence of an unsubstituted benzylidene hydrazide has been linked to improved antifungal activity against C. albicans. researchgate.net

The following table summarizes some key SAR findings for benzoxazole derivatives:

Substituent/ModificationPositionObserved Biological EffectReference
Electron-withdrawing groupsVariousImproved antimicrobial activity nih.gov
Di-methoxy or tri-methoxy groups on aromatic aldehyde-Improved anticancer activity nih.govresearchgate.net
Ortho hydroxy group-Improved anticancer activity researchgate.net
Unsubstituted benzylidene hydrazide-Improved antifungal activity against C. albicans researchgate.net
(Methoxymethyl)benzene-Enhanced antibacterial activity against B. subtilis nih.gov
Thiophene-Improved antibacterial activity against E. coli nih.gov

These examples highlight the critical role that specific functional groups and their placement play in determining the biological potency of these compounds.

Computational Docking Studies for Binding Affinity Prediction

Computational docking is a powerful tool used to predict the binding affinity and orientation of a ligand (in this case, an this compound derivative) within the active site of a target protein. arabjchem.org These in silico studies provide valuable insights into the molecular interactions that govern the ligand-protein recognition process. ijpsonline.com

Molecular docking studies have been employed to understand the antibacterial mechanism of benzoxazole derivatives, suggesting that their activity can be linked to the inhibition of DNA gyrase. nih.govijpsonline.com By visualizing the binding modes, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the enzyme's active site. arabjchem.org

For instance, docking studies of benzoxazole derivatives with DNA gyrase have helped to explain the observed SAR, correlating the binding energy with the in vitro antibacterial activity. ijpsonline.com Similarly, docking studies against the mTOR protein have been used to predict the binding affinities of benzoxazole derivatives as potential mTOR inhibitors, with some compounds showing docking scores comparable to known reference compounds. researchgate.net

The table below presents a summary of docking study results for some benzoxazole derivatives against different protein targets:

Compound/DerivativeProtein TargetPredicted Binding Affinity (kcal/mol)Key InteractionsReference
Benzoxazole derivative 1DNA gyrase-6.56Multiple hydrophobic interactions ijpsonline.com
Benzoxazole derivative 2DNA gyrase-6.92Multiple hydrophobic interactions ijpsonline.com
Benzoxazole derivative B124JT5 protein-7.084 to -7.426- researchgate.net
Benzoxazole derivative B204JT5 protein-7.084 to -7.426- researchgate.net
Benzoxazole derivative 4COX-2-11.6- researchgate.net
Benzoxazole derivative 7COX-2-10.4- researchgate.net

These computational predictions, in conjunction with experimental data, are instrumental in the rational design of new this compound derivatives with enhanced biological activity. arabjchem.org

Other In Vitro Biological Potential (e.g., Anti-inflammatory, Analgesic Properties)

Further research would be required to investigate and establish the potential biological activities of this compound.

Future Research Directions and Emerging Paradigms

Innovations in Green and Sustainable Synthetic Methodologies

Traditional synthesis of benzoxazole (B165842) derivatives often relies on methods that involve harsh reaction conditions, toxic catalysts, and significant solvent use. nih.govresearchgate.net The future of synthesizing Ethyl 2,1-benzoxazole-3-carboxylate and its analogues lies in the adoption and development of green chemistry principles. Research should pivot towards methodologies that offer higher yields, easier workup, and minimal environmental impact. bohrium.com

Several eco-friendly strategies, already applied to other benzoxazoles, present promising avenues for exploration:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. ijpbs.commdpi.com Investigating their application to the cyclocondensation reactions required for the core benzoxazole structure of the target compound could lead to more efficient synthetic protocols. mdpi.com

Novel Catalytic Systems: The use of recyclable and non-toxic catalysts is a key tenet of green chemistry. Future studies should explore the efficacy of solid-supported catalysts like TiO2-ZrO2 composites academie-sciences.fr, nanocatalysts ijpbs.comrsc.org, and biocatalysts, such as plant extracts bohrium.com, for the synthesis of this compound. These catalysts often allow for milder reaction conditions and can be recovered and reused, enhancing the sustainability of the process. rsc.orgorganic-chemistry.org

Eco-Friendly Solvents: A shift away from hazardous organic solvents towards greener alternatives like water or ionic liquids is crucial. ijpbs.comrsc.orgorganic-chemistry.org Research into one-pot syntheses in aqueous media or under solvent-free conditions could dramatically improve the environmental profile of the synthesis. researchgate.netbohrium.com

Green MethodologyKey AdvantagesPotential Application for Target CompoundReference
Microwave/Ultrasound AssistanceReduced reaction time, increased yields, energy efficiency.Accelerating the cyclization step in the formation of the benzoxazole ring. ijpbs.commdpi.com
Reusable Heterogeneous Catalysts (e.g., TiO2-ZrO2)Easy separation, recyclability, reduced waste.Catalyzing the condensation of precursors with high efficiency and selectivity. academie-sciences.fr
Biocatalysts (e.g., Amla Fruit Extract)Low-cost, biodegradable, environmentally benign.Serving as a green catalyst for the condensation of o-aminophenols and aldehydes. bohrium.com
Aqueous or Solvent-Free ReactionsEliminates hazardous organic solvents, simplifies purification.Developing one-pot procedures that are both efficient and sustainable. ijpbs.comresearchgate.net

Integration of Advanced Computational Chemistry for Rational Molecular Design

Advanced computational chemistry offers powerful tools to accelerate the discovery process, reduce experimental costs, and design molecules with tailored properties. researchgate.net For this compound, integrating computational modeling into the research workflow is a critical next step for designing novel derivatives with enhanced biological activity or material properties. bohrium.com

Future research should focus on:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the detailed mechanisms of synthetic reactions. marmara.edu.tr This understanding can help optimize reaction conditions to improve yields and selectivity for new derivatives of the target compound.

Structure-Activity Relationship (SAR) Studies: By combining synthesis with computational analysis, robust SAR models can be developed. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features of the benzoxazole scaffold that are crucial for a specific biological activity, such as anticancer or antimicrobial effects. researchgate.net

Molecular Docking and Virtual Screening: Molecular docking simulations can predict the binding interactions of this compound derivatives with specific biological targets, such as enzymes or protein receptors. nih.govresearchgate.net This allows for the rational design of more potent and selective inhibitors and can be used to virtually screen large libraries of potential derivatives before committing to their synthesis. bohrium.comnih.gov For example, docking studies could explore interactions with targets like PARP-2, which has been investigated for other benzoxazoles in breast cancer research. nih.gov

Expansion of Applications in Novel Material Systems

While the primary focus for benzoxazole derivatives has been in medicinal chemistry, their unique chemical structures also make them attractive candidates for applications in materials science. researchgate.netresearchgate.net Future research should explore the potential of this compound and its polymers or conjugates in developing new functional materials.

Emerging areas for investigation include:

Organic Electronics: Benzoxazoles are known to be fluorescent compounds. ijpbs.com The photophysical properties of this compound should be systematically investigated. This could lead to its use as a building block for organic light-emitting diodes (OLEDs), fluorescent probes, or sensors.

Agrochemicals: The benzoxazole scaffold is present in compounds with herbicidal and fungicidal activity. mdpi.comchem960.com Screening this compound and its derivatives for activity against various plant pathogens and weeds could open up new applications in agriculture, contributing to the development of novel crop protection agents. mdpi.com

Polymer Chemistry: The ester functional group on the molecule provides a reactive handle for polymerization or for grafting onto other polymer backbones. This could be exploited to create new materials with unique thermal, optical, or mechanical properties. researchgate.net

Deeper Understanding of Mechanistic Interactions at the Biological Interface (In Vitro)

Many benzoxazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnajah.edu However, to advance this compound as a potential therapeutic scaffold, a more profound understanding of its specific interactions at the molecular and cellular level is required.

Future in vitro research should be directed towards:

Broad Biological Screening: The compound and its newly synthesized derivatives should be evaluated against a diverse panel of biological targets. This includes various strains of bacteria (Gram-positive and Gram-negative) and fungi to determine its antimicrobial spectrum and minimum inhibitory concentration (MIC). nih.govnih.gov It should also be screened against a range of human cancer cell lines to identify potential anticancer activity and determine IC50 values. mdpi.comresearchgate.net

Mechanism of Action Studies: Once a promising biological activity is identified, detailed mechanistic studies are essential. For example, if the compound shows antibacterial effects, research could investigate its ability to inhibit key bacterial enzymes like DNA gyrase or to disrupt biofilm formation. researchgate.net If anticancer activity is observed, studies should explore its effects on cell cycle progression, apoptosis induction, and specific signaling pathways. nih.gov

Enzyme Inhibition Assays: Based on the activities of other benzoxazoles, it would be prudent to test this compound as an inhibitor of specific enzymes implicated in disease, such as cyclooxygenase (COX) for anti-inflammatory potential or poly (ADP-ribose) polymerase (PARP) for anticancer applications. researchgate.netnih.gov

Q & A

Basic Research Question

  • NMR/IR/MS : 1^1H and 13^13C NMR confirm substituent positions and ester functionality. IR identifies C=O (ester) and C=N (benzoxazole) stretches. High-resolution mass spectrometry validates molecular weight .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using Mo Kα radiation) resolves bond lengths and angles. Hydrogen atoms are often placed in geometrically idealized positions during refinement, requiring careful validation with SHELXL .

How can reaction conditions be optimized to improve the yield of this compound derivatives?

Advanced Research Question
Key factors include:

  • Catalysts : Lewis acids (e.g., ZnCl2_2) may accelerate cyclization.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Prolonged reflux (>12 hours) ensures complete cyclization but risks decomposition. Microwave-assisted synthesis could reduce time .
  • Stoichiometry : Excess aryl acid drives the reaction forward, as seen in similar benzoxazole syntheses .

How can density-functional theory (DFT) elucidate the electronic properties of this compound?

Advanced Research Question
DFT calculations (e.g., using B3LYP/6-311G** basis sets) model HOMO-LUMO gaps, charge distribution, and aromaticity. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, can predict reactivity sites (e.g., electrophilic attack at the oxazole ring) . Such analyses guide derivatization for applications in optoelectronics or catalysis.

What challenges arise in crystallographic refinement of this compound derivatives?

Advanced Research Question

  • Hydrogen Atom Placement : Hydrogen positions are often constrained to idealized geometries, introducing errors in disorder resolution. SHELXL refinement with isotropic displacement parameters mitigates this .
  • Thermal Motion : High thermal displacement (e.g., for ester groups) requires anisotropic refinement. Tools like Olex2 integrate SHELX outputs for accurate visualization .
  • Data Completeness : Ensure θ > 25° and Rint_{int} < 0.05 to reduce systematic errors .

How should researchers resolve contradictions in spectral data for benzoxazole derivatives?

Advanced Research Question

  • Overlapping Signals : Use 2D NMR (COSY, HSQC) to decouple 1^1H and 13^13C correlations.
  • Dynamic Effects : Variable-temperature NMR identifies tautomerism or rotational barriers in the oxazole ring.
  • Crystallographic Cross-Validation : Compare experimental bond lengths (from X-ray data) with DFT-optimized geometries to validate assignments .

What strategies guide structure-activity relationship (SAR) studies for this compound in biological applications?

Advanced Research Question

  • Derivatization : Introduce substituents at the 2- or 5-positions to modulate electron-withdrawing/donating effects. For example, trifluoromethyl groups enhance metabolic stability .
  • Biological Assays : Test derivatives against target enzymes (e.g., acetylcholinesterase) using in vitro inhibition assays. Correlate IC50_{50} values with electronic descriptors (e.g., Hammett σ) from DFT .
  • Crystallographic Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes using protein structures (PDB IDs) and ligand geometries from X-ray data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.